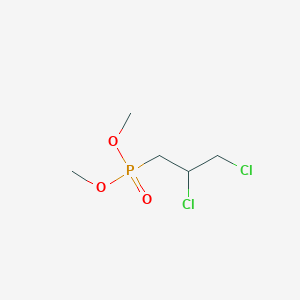
Dimethyl (2,3-dichloropropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,3-dichloropropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2,3-dichloropropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2,3-dichloropropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with 2,3-dichloropropanol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,3-dichloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The chlorine atoms in the 2,3-dichloropropyl moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2,3-dichloropropyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl (2,3-dichloropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This inhibition can disrupt normal biochemical pathways, making the compound useful in various applications, including enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl ethylphosphonate
- Dimethyl phenylphosphonate
Uniqueness
Dimethyl (2,3-dichloropropyl)phosphonate is unique due to the presence of the 2,3-dichloropropyl moiety, which imparts distinct chemical properties and reactivity compared to other dimethyl phosphonates. This uniqueness makes it valuable in specific applications where other phosphonates may not be suitable.
Properties
CAS No. |
98137-34-9 |
|---|---|
Molecular Formula |
C5H11Cl2O3P |
Molecular Weight |
221.02 g/mol |
IUPAC Name |
1,2-dichloro-3-dimethoxyphosphorylpropane |
InChI |
InChI=1S/C5H11Cl2O3P/c1-9-11(8,10-2)4-5(7)3-6/h5H,3-4H2,1-2H3 |
InChI Key |
AZEDINUOGROHGT-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(CCl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


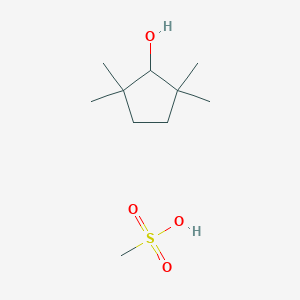

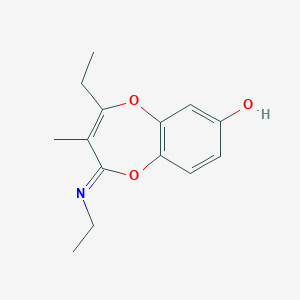
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
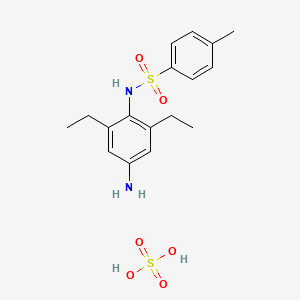
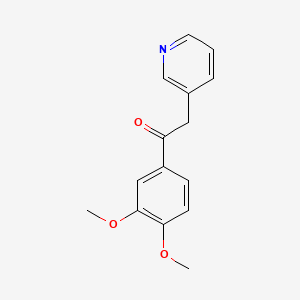
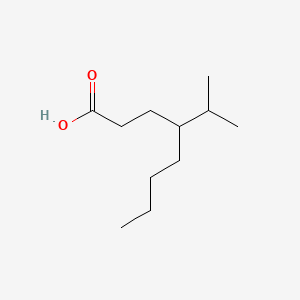
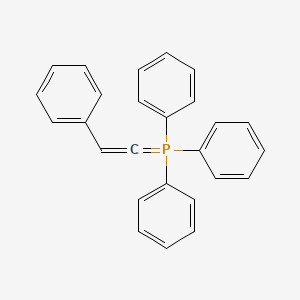
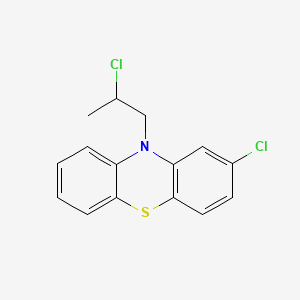
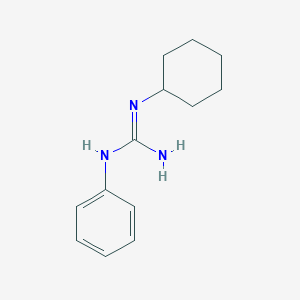
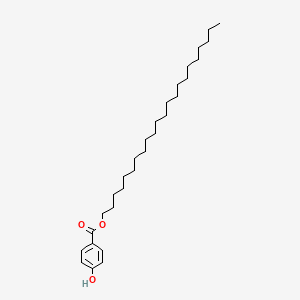
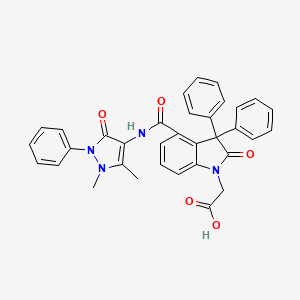
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
